molecular formula C21H24 B14525665 1,2-Bis(2-methylphenyl)cyclohept-1-ene CAS No. 62375-41-1

1,2-Bis(2-methylphenyl)cyclohept-1-ene

Cat. No.: B14525665
CAS No.: 62375-41-1
M. Wt: 276.4 g/mol
InChI Key: UWRBHSRDGZJIGH-UHFFFAOYSA-N
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Description

1,2-Bis(2-methylphenyl)cyclohept-1-ene is an organic compound with the molecular formula C21H24 It is a derivative of cycloheptene, where two 2-methylphenyl groups are attached to the first and second carbon atoms of the cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methylphenyl)cyclohept-1-ene typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptene and 2-methylphenyl groups.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the attachment of the 2-methylphenyl groups to the cycloheptene ring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methylphenyl)cyclohept-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Bis(2-methylphenyl)cyclohept-1-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methylphenyl)cyclohept-1-ene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methylphenyl)cyclohept-1-ene
  • 1,2-Bis(4-methoxyphenyl)cyclohept-1-ene

Comparison

1,2-Bis(2-methylphenyl)cyclohept-1-ene is unique due to the position of the methyl groups on the aromatic rings. This structural difference can influence the compound’s reactivity, stability, and overall properties compared to its similar counterparts. For example, the position of the methyl groups can affect the compound’s ability to undergo substitution reactions and its interaction with other molecules.

Properties

CAS No.

62375-41-1

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)cycloheptene

InChI

InChI=1S/C21H24/c1-16-10-6-8-12-18(16)20-14-4-3-5-15-21(20)19-13-9-7-11-17(19)2/h6-13H,3-5,14-15H2,1-2H3

InChI Key

UWRBHSRDGZJIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(CCCCC2)C3=CC=CC=C3C

Origin of Product

United States

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